Product packaging for 1-(4-nitrobenzoyl)piperidin-4-ol(Cat. No.:CAS No. 76716-48-8)

1-(4-nitrobenzoyl)piperidin-4-ol

Cat. No.: B2396439
CAS No.: 76716-48-8
M. Wt: 250.254
InChI Key: GKGCPWOZAGTHMX-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of bioactive compounds. nih.govmdpi.com Its derivatives form the backbone of over twenty classes of pharmaceuticals, ranging from anticancer agents and analgesics to antipsychotics and antivirals. nih.gov The versatility of the piperidine scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. thieme-connect.comresearchgate.net Contemporary research continues to uncover novel synthetic methodologies for creating diverse piperidine libraries, highlighting the sustained importance of this heterocyclic system in drug discovery. nih.govmdpi.com

Foundational Research on Piperidin-4-ol Scaffolds

The piperidin-4-ol moiety, a hydroxylated derivative of piperidine, serves as a crucial building block in the synthesis of complex molecules. researchgate.net The hydroxyl group provides a reactive handle for further chemical modifications, making it an attractive starting point for the development of new therapeutic agents. Foundational research has established that piperidin-4-ones, the oxidized precursors to piperidin-4-ols, are versatile intermediates in the synthesis of various biologically active compounds. researchgate.netnih.gov These precursors can be synthesized through various methods, including the well-established Mannich reaction. nih.govbiomedpharmajournal.org The subsequent reduction to the corresponding piperidin-4-ol opens up a vast chemical space for derivatization.

Rationale for Investigating 1-(4-nitrobenzoyl)piperidin-4-ol within Heterocyclic Chemistry

The specific investigation of this compound is driven by several key factors. The introduction of the 4-nitrobenzoyl group at the nitrogen atom significantly influences the electronic and steric properties of the piperidine ring. The electron-withdrawing nature of the nitro group can modulate the reactivity of the piperidine nitrogen and the hydroxyl group. Furthermore, the benzoyl moiety introduces a rigid aromatic unit, which can be crucial for specific receptor interactions. This particular combination of a substituted benzoyl group and a hydroxylated piperidine core makes this compound a valuable probe for exploring structure-activity relationships in various biological targets. The synthesis of this compound and its analogs allows for a systematic evaluation of how modifications at the N-acyl position impact biological activity.

Overview of Current Academic Research Trajectories for N-Acylated Piperidin-4-ol Derivatives

Current research on N-acylated piperidin-4-ol derivatives is multifaceted, with a strong emphasis on their application in medicinal chemistry. Scientists are actively exploring these compounds as ligands for a variety of receptors and enzymes. For instance, derivatives of 4-hydroxypiperidine (B117109) have been investigated as potential fluorescent probes for sigma receptors. chemicalbook.com Moreover, the N-acyl group can be varied extensively to optimize properties such as potency, selectivity, and pharmacokinetic profiles. Research has shown that N-acylation is a key strategy in the development of potent inhibitors for various biological targets. The exploration of different acyl groups, including those with diverse electronic and steric properties like the 4-nitrobenzoyl group, is a central theme in the ongoing quest for novel and effective therapeutic agents.

PropertyValue
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
AppearanceWhite to creamy-white crystalline powder chemicalbook.com
Melting Point137-140 °C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O4 B2396439 1-(4-nitrobenzoyl)piperidin-4-ol CAS No. 76716-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-11-5-7-13(8-6-11)12(16)9-1-3-10(4-2-9)14(17)18/h1-4,11,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGCPWOZAGTHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 4 Nitrobenzoyl Piperidin 4 Ol and Its Structural Analogs

Direct Acylation Strategies for N-Substitution of Piperidin-4-ol

A common and direct approach to synthesizing 1-(4-nitrobenzoyl)piperidin-4-ol involves the N-substitution of piperidin-4-ol. This method is predicated on the formation of an amide bond between the secondary amine of the piperidine (B6355638) ring and a suitable carboxylic acid derivative.

Amide Bond Formation via Carboxylic Acid Derivatives (e.g., 4-nitrobenzoyl chloride)

The reaction of piperidin-4-ol with a carboxylic acid derivative, such as an acyl chloride, is a frequently employed method for N-acylation. researchgate.net Specifically, this compound can be synthesized by reacting piperidin-4-ol with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction, thereby driving the equilibrium towards the product. The selection of the base and solvent system is crucial for optimizing the reaction yield and purity of the final product.

Investigation of Coupling Reagents and Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the amide bond formation, various coupling reagents have been investigated. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. luxembourg-bio.compeptide.com Phosphonium and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. luxembourg-bio.compeptide.com The choice of coupling reagent, base (e.g., triethylamine, diisopropylethylamine), solvent, and reaction temperature are all critical parameters that are optimized to maximize the yield and purity of the desired N-acylated piperidine derivative. Diphenylsilane has also been explored as a sustainable coupling reagent for amide bond formation. rsc.org

Multistep Synthetic Routes to the Piperidin-4-ol Core Structure

Grignard Addition Reactions to Piperidone Precursors

One established method for the synthesis of 4-substituted piperidin-4-ols involves the addition of a Grignard reagent to a piperidone precursor. For instance, the reaction of a suitable Grignard reagent, such as p-chlorophenylmagnesium bromide, with 1-benzyl-4-piperidone can yield 1-benzyl-4-(p-chlorophenyl)-4-piperidinol. chemicalbook.com The benzyl (B1604629) protecting group can then be removed to afford the corresponding piperidin-4-ol derivative. The success of this reaction hinges on the careful control of reaction conditions to favor the desired 1,2-addition to the carbonyl group. stackexchange.com This approach is versatile, allowing for the introduction of a wide range of substituents at the 4-position of the piperidine ring.

Reductive Amination Approaches for Piperidine Ring Formation

Reductive amination is a powerful tool for the formation of the piperidine ring. nih.govresearchgate.net This process typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the intermediate imine or enamine. researchgate.net Double reductive amination of a 1,5-dicarbonyl compound with an amine is a direct method for constructing the piperidine skeleton. chim.it This strategy has been successfully applied in the synthesis of various polyhydroxylated piperidines. chim.it The choice of reducing agent, which can range from catalytic hydrogenation to hydride reagents like sodium borohydride (B1222165) or sodium cyanoborohydride, is critical for the efficiency and stereochemical outcome of the cyclization. researchgate.net

Cyclization Reactions for Piperidin-4-ol Ring Construction

Various cyclization strategies have been developed for the synthesis of the piperidin-4-ol ring system. Intramolecular cyclization of amino-ketoesters or related precursors can lead to the formation of the piperidine ring. nih.gov For example, the Dieckmann condensation of an appropriate diester followed by hydrolysis and decarboxylation can provide a 4-piperidone (B1582916), which can then be reduced to the corresponding piperidin-4-ol. dtic.mil Radical cyclizations of suitably functionalized acyclic precursors have also been reported as a method for constructing 2,4,5-trisubstituted piperidines. nih.gov Additionally, aza-Prins cyclization reactions, involving the reaction of a homoallylic amine with an aldehyde, can be utilized to form the piperidine ring. nih.gov

Strategies for Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The controlled synthesis of specific stereoisomers of substituted piperidin-4-ols is crucial as different enantiomers and diastereomers can exhibit distinct biological activities. Several strategies have been developed to achieve high stereoselectivity in the synthesis of these compounds.

One effective approach involves the use of chiral auxiliaries or catalysts. For instance, a modular and highly diastereoselective [5+1] cycloaddition approach allows for the synthesis of piperidin-4-ols with excellent diastereoselectivities. nih.gov This method can be adapted for enantioselective synthesis by using chiral amines derived from chiral sulfinyl imines. nih.gov

Another strategy is the diastereoselective reduction of a precursor ketone. For example, the reduction of a piperidin-4-one can be influenced by the existing stereocenters or by using a stereoselective reducing agent to yield the desired diastereomer of the corresponding alcohol. rsc.org Furthermore, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantio- and diastereoselectivity. researchgate.net This method's success is attributed to the introduction of a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. researchgate.net

Recent advancements have also explored radical-mediated approaches. A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed for the synthesis of polysubstituted piperidines with high diastereoselectivity. nih.gov This method is notable for its metal-free conditions and broad substrate scope. nih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies

StrategyKey FeaturesSelectivityReference(s)
Modular [5+1] CycloadditionUtilizes chiral amines from sulfinyl imines.Excellent diastereoselectivity. nih.gov
Diastereoselective ReductionReduction of a ketone precursor.Dependent on existing stereocenters and reducing agent. rsc.org
Rhodium-Catalyzed Asymmetric HydrogenationEmploys a chiral primary amine with pyridinium salts.High enantio- and diastereoselectivity. researchgate.net
Boronyl Radical-Catalyzed (4+2) CycloadditionMetal-free, radical-mediated cycloaddition.High diastereoselectivity. nih.gov

Palladium-Catalyzed Methods in Piperidine Synthesis

Palladium catalysis has become an indispensable tool in the synthesis of piperidine derivatives due to its efficiency and functional group tolerance. acs.orgrsc.org These methods are particularly relevant for the N-acylation step in the synthesis of this compound and for the construction of the piperidine ring itself.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds, and it can be applied to couple piperidine with aryl halides or triflates. researchgate.net For the synthesis of N-aroyl piperidines, palladium-catalyzed acylation strategies have been developed. thieme-connect.de These reactions can proceed through various mechanisms, including those involving acyl radical intermediates. thieme-connect.de

Palladium-catalyzed cyclization reactions are also widely used for constructing the piperidine skeleton. For instance, a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)2(TFA)2 system can produce various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Furthermore, palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides provides access to chiral 2-substituted piperidines. nih.gov A photoinduced palladium-catalyzed cascade reaction involving remote C(sp3)–H functionalization and intramolecular Tsuji–Trost annulation has also been developed for synthesizing multi-substituted chiral piperidines. thieme-connect.com

Table 2: Overview of Palladium-Catalyzed Methods in Piperidine Synthesis

MethodDescriptionApplicationReference(s)
Buchwald-Hartwig AminationCross-coupling of amines and aryl halides.N-Arylation of piperidines. researchgate.net
Palladium-Catalyzed AcylationCoupling of an acyl source with piperidine.Synthesis of N-aroyl piperidines. thieme-connect.de
Wacker-Type Oxidative CyclizationAerobic cyclization of alkenes.Construction of the piperidine ring. organic-chemistry.org
Asymmetric Carbenylative AminationReaction of N-tosylhydrazones and vinyl iodides.Synthesis of chiral 2-substituted piperidines. nih.gov
Photoinduced Cascade ReactionC–H functionalization and Tsuji–Trost annulation.Synthesis of multi-substituted chiral piperidines. thieme-connect.com

Protecting Group Chemistry in the Synthesis of this compound Precursors

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and ensure chemoselectivity. wikipedia.org In the synthesis of this compound, protecting groups are crucial for both the piperidine nitrogen and the hydroxyl group at the 4-position during various synthetic transformations.

The nitrogen of the piperidine ring is often protected to prevent its interference in reactions targeting other parts of the molecule. Common N-protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as benzyl (Bn) groups. acs.org The choice of protecting group depends on the reaction conditions of subsequent steps and the desired deprotection method. For instance, the Boc group is acid-labile, while the Cbz and Bn groups are typically removed by hydrogenolysis. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (PMC) group has also been utilized for the N-protection of piperidines. tandfonline.com

The hydroxyl group of the piperidin-4-ol moiety may also require protection, particularly during N-acylation or other modifications of the piperidine ring. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers, are commonly used to protect alcohols. These groups are generally stable to a wide range of reaction conditions but can be readily removed with fluoride (B91410) reagents.

The synthesis of the precursor, 4-hydroxypiperidine (B117109), often involves the reduction of a 4-piperidone derivative. youtube.com The synthesis of 4-piperidones can be achieved through methods like the Dieckmann condensation of aminodicarboxylate esters. researchgate.net During these syntheses, appropriate protection of the amine is necessary.

Modern Synthetic Techniques and Catalyst Systems in the Context of this compound Fabrication

Recent advancements in synthetic chemistry have introduced innovative techniques and catalyst systems that can be applied to the synthesis of this compound and its analogs, often leading to improved efficiency, selectivity, and milder reaction conditions.

One significant area of development is the use of novel catalyst systems. For instance, gold-catalyzed cyclization of N-homopropargyl amides offers a modular route to piperidin-4-ones, which can be subsequently reduced to the corresponding alcohols. nih.gov Iron-catalyzed cascade annulation of amidines with gem-difluoroalkenes provides an efficient route to trisubstituted triazines, showcasing the potential of cost-effective iron catalysts in heterocyclic synthesis. acs.org

Biocatalysis is another emerging field with applications in piperidine synthesis. A two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis has been shown to streamline the synthesis of complex piperidines. news-medical.net This approach avoids the need for protecting groups and expensive precious metal catalysts. news-medical.net

The synthesis of the 4-nitrobenzoyl moiety itself can be achieved through the oxidation of p-nitrotoluene. orgsyn.org The subsequent acylation of piperidin-4-ol with 4-nitrobenzoyl chloride, often in the presence of a base like triethylamine, yields the final product.

Table 3: Modern Synthetic Techniques and Catalysts

Technique/CatalystDescriptionPotential ApplicationReference(s)
Gold CatalysisCyclization of N-homopropargyl amides.Synthesis of piperidin-4-one precursor. nih.gov
Iron CatalysisCascade annulation reactions.Potential for novel heterocyclic ring formations. acs.org
Biocatalysis/Nickel ElectrocatalysisC-H oxidation and radical cross-coupling.Streamlined synthesis of functionalized piperidines. news-medical.net
One-Pot ReactionsSequential reactions in a single vessel.Efficient synthesis of piperidin-4-ols. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1 4 Nitrobenzoyl Piperidin 4 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 1-(4-nitrobenzoyl)piperidin-4-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of this compound in solution. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the piperidine (B6355638) ring and the 4-nitrobenzoyl group. The aromatic protons of the nitrobenzoyl moiety would typically appear as two distinct doublets in the downfield region (around 7.5-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the piperidine ring would show more complex splitting patterns in the upfield region. The methine proton at the C4 position, bearing the hydroxyl group, would likely appear as a multiplet. The axial and equatorial protons on the piperidine ring often display different chemical shifts and coupling constants, which can provide insights into the ring's conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the benzoyl group (typically in the range of 165-170 ppm), the aromatic carbons, and the carbons of the piperidine ring. The carbon bearing the hydroxyl group (C4) would be expected in the range of 60-70 ppm. The chemical shifts of the piperidine ring carbons can further elucidate the conformational preferences of the molecule.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of all proton and carbon signals.

COSY experiments establish the connectivity between adjacent protons, helping to trace the spin systems within the piperidine ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~168
Aromatic CH7.6-8.3124-150
Piperidine CH (axial/equatorial)1.5-4.535-50
Piperidine C-OH~3.9~65

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band around 1630-1650 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations typically appearing around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. A broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic and piperidine rings would be observed in the 2850-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the symmetric stretching of the nitro group are often strong and well-defined in the Raman spectrum. The piperidine ring vibrations can also be observed and may provide further details on the conformational equilibrium of the molecule in different states.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
C-H Stretch (Aromatic)3000-3100Strong
C-H Stretch (Aliphatic)2850-2970Strong
C=O Stretch (Amide)1630-1650Moderate
NO₂ Asymmetric Stretch~1520Moderate
NO₂ Symmetric Stretch~1345Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound, with a chemical formula of C₁₂H₁₄N₂O₄, the expected exact mass can be calculated. HRMS analysis would provide a measured mass with high precision (typically to within a few parts per million), which when compared to the calculated theoretical mass, serves as definitive proof of the elemental composition of the molecule. The molecular weight of the closely related compound, 1-(4-nitrobenzoyl)piperidin-4-one, is 248.24 g/mol .

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Geometry and Bond Parameters

The X-ray crystal structure would reveal the precise bond lengths and angles within the this compound molecule. The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The orientation of the hydroxyl group at the C4 position (axial or equatorial) and the geometry of the amide linkage would be unambiguously determined. The planarity of the nitrobenzoyl group and any torsion angles between the aromatic ring and the carbonyl group would also be precisely measured.

Intermolecular Interactions and Crystal Packing Studies

The crystal packing of this compound would be governed by a network of intermolecular interactions. The hydroxyl group is capable of forming strong hydrogen bonds, likely acting as both a hydrogen bond donor (O-H) and acceptor (O:). These hydrogen bonds could link neighboring molecules into chains, sheets, or more complex three-dimensional networks. Additionally, weaker interactions such as C-H···O and C-H···π interactions involving the aromatic ring are also expected to play a significant role in stabilizing the crystal structure. The study of these interactions is crucial for understanding the solid-state properties of the compound.

Detailed Conformational Analysis of the Piperidine Ring and Rotational Barriers

The conformational landscape of this compound is primarily defined by the puckering of the six-membered piperidine ring and the rotational freedom of the exocyclic N-acyl bond.

The piperidine ring, a core motif in numerous bioactive molecules, overwhelmingly adopts a chair conformation to minimize angle and torsional strain. ias.ac.innih.gov This preference is well-documented for various piperidine derivatives, including those with substitution at the nitrogen and C-4 positions. nih.govrsc.orgresearchgate.net In the case of this compound, the six-membered ring exists as two rapidly interconverting chair conformers at room temperature.

While other conformations such as boat or twist-boat are theoretically possible, they are significantly higher in energy. The twist-boat conformation can become relevant in N-acylpiperidines with bulky substituents at the 2-position due to the minimization of pseudoallylic strain, but for 4-substituted piperidines, the chair form remains the global minimum. nih.gov Crystal structure analyses of related piperidin-4-one derivatives consistently show a chair conformation for the heterocyclic ring. nih.gov The total puckering amplitude (Q) for a similar N-substituted piperidin-4-one was found to be 0.553 Å, indicating a well-defined chair structure. nih.gov

The orientation of the hydroxyl group at the C-4 position is governed by a balance between steric hindrance and subtle stereoelectronic interactions. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to avoid unfavorable 1,3-diaxial steric interactions. For a simple 4-hydroxypiperidine (B117109), the hydroxyl group is expected to predominantly occupy the equatorial position. rsc.org

However, the presence of the N-(4-nitrobenzoyl) group introduces significant electronic changes. The nitrogen atom of an amide is sp²-hybridized due to resonance with the adjacent carbonyl group. nih.gov This leads to a partial double bond character in the N-C(O) bond and a more planar geometry around the nitrogen atom. This planarity influences the entire ring and the energetic balance between the two chair conformers.

A key stereoelectronic interaction to consider is hyperconjugation. This involves the donation of electron density from an occupied orbital to an adjacent unoccupied anti-bonding (σ*) orbital.

Anomeric Effect: While the classical anomeric effect describes the preference for axial substituents at the position adjacent to a ring heteroatom (C-2), related hyperconjugative effects are at play throughout the ring. nih.govwikipedia.org For the C-4 hydroxyl group, potential hyperconjugative interactions exist between the nitrogen's lone pair and the C-C and C-H bonds of the ring, as well as between the oxygen's lone pairs and adjacent C-H or C-C σ* orbitals.

Despite these electronic perturbations, steric factors are often dominant for substituents at the C-4 position. Therefore, the conformer with the equatorial 4-hydroxyl group is generally considered to be the more stable of the two chair forms.

Table 1: Factors Influencing Substituent Orientation in this compound
FactorEffect on 4-OH GroupFavored OrientationRationale
Steric HindranceSignificantEquatorialMinimizes 1,3-diaxial interactions with axial hydrogens at C-2 and C-6.
Hyperconjugation (Anomeric-type effects)Minor to ModerateContext-DependentStabilizing interactions (e.g., nN → σ*C-C) can influence the energy balance, but are generally less dominant than sterics for a C-4 substituent. nih.gov
Dipole InteractionsMinorContext-DependentInteractions between the C-O, C-N, and C=O bond dipoles can slightly favor one conformer, but this effect is often small. researchgate.net

A defining structural feature of this compound is the restricted rotation around the N-C(O) amide bond. The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double bond, resulting in a significant rotational energy barrier. nih.govacs.org This barrier is high enough to allow for the observation of distinct rotational isomers (rotamers) on the NMR timescale at or below room temperature. nih.gov

The two rotamers will have different steric profiles. In one rotamer, the carbonyl oxygen may point towards one side of the piperidine ring, while in the other, it points away. This can influence which face of the piperidine ring is more sterically encumbered, affecting its potential interactions with other molecules. The equilibrium between these E and Z amide conformations can be influenced by non-covalent interactions, such as intramolecular hydrogen bonding or repulsive electrostatic interactions. acs.org The rotation of the N-acyl bond is therefore a critical dynamic process that modulates the three-dimensional structure and conformational preferences of the entire molecule.

Table 2: Typical Rotational Energy Barriers for Amide Bonds
Compound TypeTypical Rotational Barrier (kcal/mol)Reference
N-cycloalkenyl-N-benzyl acetamides9.7 - 14.2 nih.gov
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea (Amide Group)16.4 nih.gov
(E)-3-(dimethylamino)-N,N-dimethylacrylamide (Amide Group)12.4 nih.gov

Chemical Reactivity and Derivatization Pathways of 1 4 Nitrobenzoyl Piperidin 4 Ol

Transformations of the Hydroxyl Group at C-4

The secondary hydroxyl group at the C-4 position is a key functional handle for derivatization through various reactions, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of 1-(4-nitrobenzoyl)piperidin-4-ol can readily undergo esterification to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. youtube.comyoutube.com This reaction is typically effective with primary and secondary alcohols.

Etherification provides another route to modify the C-4 position. This can be achieved by deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate, which is then reacted with an alkyl halide (e.g., a benzyl (B1604629) halide) in a Williamson ether synthesis. nih.gov Another method for ether formation is the Mitsunobu reaction, which allows for the coupling of the alcohol with a pronucleophile, such as a phenol, using reagents like triphenylphosphine (B44618) (TPP) and diisopropyl azodicarboxylate (DIAD). nih.gov

Table 1: Representative Esterification and Etherification Reactions

Reaction TypeReagents and ConditionsProduct Type
Fischer EsterificationR-COOH, H₂SO₄ (catalyst), Heat4-O-Acyl-1-(4-nitrobenzoyl)piperidine
Williamson Ether Synthesis1. NaH; 2. R-X (alkyl halide)4-O-Alkyl-1-(4-nitrobenzoyl)piperidine
Mitsunobu ReactionR-OH, TPP, DIAD4-O-Substituted-1-(4-nitrobenzoyl)piperidine

Oxidation Reactions to Piperidin-4-one Derivatives

The secondary alcohol at C-4 can be oxidized to the corresponding ketone, 1-(4-nitrobenzoyl)piperidin-4-one. This transformation is a common and efficient reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion. chemistrysteps.com

Strong oxidizing agents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (often referred to as the Jones reagent), are effective for this purpose. libretexts.orglumenlearning.com Milder oxidizing agents can also be used, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and the Dess-Martin periodinane (DMP). chemistrysteps.comyoutube.com These reagents offer the advantage of performing the oxidation under less harsh conditions. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Table 2: Common Reagents for Oxidation of the C-4 Hydroxyl Group

Oxidizing Agent/SystemTypical Conditions
Jones Reagent (CrO₃, H₂SO₄, H₂O)Acetone solvent
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Anhydrous CH₂Cl₂, low temperature
Dess-Martin Periodinane (DMP)CH₂Cl₂

Reactions Involving the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl portion of the molecule offers two primary sites for chemical modification: the nitro group and the aromatic phenyl ring.

Reduction of the Nitro Group to an Amino Group and Subsequent Functionalization

The nitro group is readily reduced to a primary amino group, yielding 1-(4-aminobenzoyl)piperidin-4-ol. This transformation is a crucial step in the synthesis of many biologically active compounds. A standard and efficient method for this reduction is catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

The resulting amino group is a versatile functional handle that can undergo a variety of subsequent reactions. For instance, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted into a sulfamoyl group. The synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been reported, highlighting a pathway where the amino group is diazotized and then undergoes a sulfonyl chloride reaction, followed by amidation. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the 4-nitrobenzoyl group is strongly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing effects of both the nitro group (-NO₂) and the carbonyl group of the amide. msu.edu Both of these groups are meta-directing substituents. However, their combined deactivating effect makes electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, extremely difficult to achieve under standard conditions. msu.edudoubtnut.com For example, Friedel-Crafts acylation is known to fail on nitrobenzene. msu.edu Therefore, this is generally not a viable pathway for the further derivatization of this compound.

Functionalization and Derivatization of the Piperidine (B6355638) Ring

Beyond the C-4 position, the piperidine ring itself can be functionalized. Modern synthetic methods, such as C-H functionalization, allow for the introduction of substituents at other positions on the ring. The site of functionalization (e.g., C-2, C-3) can often be controlled by the choice of catalyst and the nature of the N-acyl group. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions, for instance, have been used to introduce new groups at various positions on N-substituted piperidines. nih.gov

Another approach involves photoredox catalysis, which can enable the direct coupling of N-acyl piperidines with other molecules through the generation of an α-amino radical intermediate. encyclopedia.pub Furthermore, cross-coupling reactions, such as the Suzuki reaction, can be employed to form carbon-carbon bonds on the piperidine ring, although this may require prior functionalization to introduce a suitable handle like a halide or triflate. organic-chemistry.org These advanced methods open up possibilities for creating highly substituted and complex piperidine derivatives starting from simpler precursors.

Introduction of Additional Substituents on the Piperidine Core

The piperidine ring of this compound, while bearing a deactivating N-acyl group, can undergo functionalization at its C-H bonds, typically requiring catalytic activation. Modern synthetic methods allow for the introduction of substituents at positions alpha (C2, C6) and beta (C3, C5) to the nitrogen atom.

The introduction of substituents onto the piperidine ring is often accomplished through transition-metal-catalyzed C-H activation. yale.edu The N-acyl group, in this case, the 4-nitrobenzoyl moiety, can act as a directing group, influencing the regioselectivity of these transformations. For instance, rhodium and palladium catalysts are frequently employed for the arylation, alkenylation, and alkylation of N-acyl piperidines. yale.eduresearchgate.net The choice of catalyst and directing group is crucial for controlling the site of functionalization. While the N-benzoyl group itself can direct reactions, more effective directing groups like sulfonyl or picolinamide (B142947) are sometimes used in methodological studies to achieve high selectivity. nih.gov

Gold-catalyzed reactions have also been shown to facilitate the annulation of N-allenamides with alkenes to form substituted piperidines, showcasing another pathway for constructing complex piperidine cores. nih.gov Furthermore, electrochemical methods, such as anodic methoxylation, can introduce a methoxy (B1213986) group at the C2 position of N-acyl piperidines, which then serves as a precursor for the introduction of various carbon nucleophiles. nih.gov

The following table summarizes potential derivatization reactions based on established methods for N-acyl piperidines.

Interactive Data Table: Representative C-H Functionalization Reactions on N-Acyl Piperidine Systems

Position Reaction Type Catalyst/Reagent System Potential Product Class
C2/C6 Arylation Pd(OAc)₂ / Ligand / Oxidant 2-Aryl-1-(4-nitrobenzoyl)piperidin-4-ol
C2/C6 Alkylation Rh₂(esp)₂ / Diazo compound 2-Alkyl-1-(4-nitrobenzoyl)piperidin-4-ol
C3/C4 Arylation Rh₂(S-2-Cl-5-BrTPCP)₄ / Diazo compound 3-Aryl-1-(4-nitrobenzoyl)piperidin-4-ol
C2 Methoxylation Anodic Oxidation in MeOH 2-Methoxy-1-(4-nitrobenzoyl)piperidin-4-ol

Ring Expansion or Contraction Reactions

The piperidine framework of this compound is not static and can be synthetically manipulated to form larger or smaller heterocyclic rings. These transformations are valuable for creating diverse molecular scaffolds.

Ring Contraction:

The conversion of piperidines to pyrrolidines is a well-documented transformation. rsc.orgorganic-chemistry.org Several strategies exist for this ring contraction:

Oxidative Rearrangement: Treatment of N-H piperidines with hypervalent iodine reagents like PhI(OAc)₂ can induce a ring contraction to form pyrrolidine (B122466) derivatives. This proceeds through an iminium ion intermediate. researchgate.net While the subject compound is an N-acyl piperidine, cleavage of the amide bond could precede such a reaction.

Photomediated Contraction: N-acyl piperidines can undergo a Norrish Type II-style reaction upon irradiation with UV light, leading to a 1,5-hydrogen atom transfer followed by cyclization and fragmentation to yield an N-acyl pyrrolidine. nih.gov The efficiency of this process can be dependent on the nature of the N-acyl group. nih.gov

Deconstructive Bromination: A two-step sequence involving silver-mediated deconstructive bromination of N-benzoyl piperidines generates an acyclic bromoamide, which can then undergo intramolecular cyclization to form the corresponding N-benzoyl pyrrolidine. nih.gov

Ring Expansion:

Ring expansion reactions can convert the six-membered piperidine ring into a seven-membered azepane ring. rsc.org

Tiffeneau-Demjanov Rearrangement: The 4-hydroxy group can be converted to a suitable leaving group. Subsequent treatment with a reagent like nitrous acid could, in principle, initiate a rearrangement, although this is more common for aminomethyl cycloalkanes.

DAST-Induced Expansion: The reaction of cyclic amino alcohols with diethylaminosulfur trifluoride (DAST) can lead to ring expansion via an aziridinium (B1262131) intermediate. arkat-usa.org This method could be applicable to this compound.

Pinacol-type Rearrangements: If a vicinal diol were present on the piperidine ring, a pinacol (B44631) rearrangement could be induced under acidic conditions to promote ring expansion or contraction. wikipedia.org

Interactive Data Table: Potential Ring Reorganization Reactions

Transformation Reagent/Condition Intermediate Type Product Ring System
Ring Contraction PhI(OAc)₂ (after deacylation) Iminium ion Pyrrolidine
Ring Contraction UV Light (λ ≈ 400 nm) Biradical Pyrrolidine
Ring Expansion Diethylaminosulfur trifluoride (DAST) Aziridinium ion Azepane
Ring Contraction Wolff Rearrangement (from α-diazoketone) Carbenoid Pyrrolidine

Hydrolysis and Cleavage of the Amide Linkage

The amide bond in this compound, while generally stable, can be cleaved under specific conditions to yield piperidin-4-ol and 4-nitrobenzoic acid. The reactivity of this bond is significantly influenced by the strong electron-withdrawing nature of the 4-nitrobenzoyl group.

Standard methods for amide hydrolysis involve heating with strong acids (e.g., 6 N HCl) or bases (e.g., NaOH). nih.govmasterorganicchemistry.com However, milder methods have been developed to improve functional group tolerance. nih.govmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen by a strong acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The presence of the electron-withdrawing 4-nitrophenyl group is expected to increase the electrophilicity of the carbonyl carbon, potentially facilitating hydrolysis. However, studies on N-acylated amino acid amides have shown that electron-rich acyl groups can sometimes accelerate hydrolysis through intramolecular mechanisms, a factor that may not be prominent here. nih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl occurs. The stability of the leaving amide anion is a key factor. The N-substituted piperidin-4-ol anion would be a relatively poor leaving group, making this process often require harsh conditions. mdpi.com Non-aqueous systems, such as NaOH in methanol/dichloromethane, have been developed for the hydrolysis of secondary and tertiary amides under milder conditions. arkat-usa.orgresearchgate.net

Hydrazinolysis: The use of hydrazine, particularly in the presence of an ammonium (B1175870) salt catalyst, has been shown to effectively cleave unactivated amide bonds at moderate temperatures (50-70 °C). arkat-usa.org

Hydroxylamine-Mediated Cleavage: Reacting the amide with hydroxylamine (B1172632) (NH₂OH) or its salts can also achieve cleavage under mild conditions, which is particularly useful for substrates with sensitive functional groups or chiral centers. google.com

The choice of method depends on the desired outcome and the compatibility with other functional groups that may have been introduced onto the piperidine ring in previous steps.

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism of Ring Contraction (Oxidative Rearrangement): In the oxidative rearrangement of N-H piperidines with a hypervalent iodine reagent, the reaction is believed to proceed via an ionic mechanism. The reagent facilitates the formation of an iminium ion intermediate, which is then trapped by a nucleophile (such as a hydride from NaBH₄ or water), leading to the formation of the contracted pyrrolidine ring. researchgate.net

Mechanism of Amide Hydrolysis:

Acidic Conditions: The mechanism begins with the protonation of the amide oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. A proton transfer from the attacking water to the nitrogen atom follows, creating a better leaving group (a neutral amine). Finally, the tetrahedral intermediate collapses, expelling the piperidine moiety as its protonated form and leaving the carboxylic acid. masterorganicchemistry.com

Basic Conditions: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, expelling the amide anion (the piperidin-4-ol anion), which is a high-energy step due to the basicity of the leaving group. This anion is subsequently protonated by the solvent. mdpi.com

Mechanism of C-H Amination (Copper-Catalyzed): For the intramolecular C-H amination of N-halide amides to form pyrrolidines and piperidines, mechanistic studies involving copper catalysts suggest a Cu(I)/Cu(II) catalytic cycle. The reaction pathway involves single-electron transfer (SET) steps and the formation of fluorinated copper(II) intermediates. acs.org The nature of the halide on the amide and the ligands on the copper catalyst significantly influence the reaction efficiency. acs.org

These mechanistic insights provide a framework for the rational design of synthetic routes utilizing this compound as a starting material for more complex molecules.

Role of 1 4 Nitrobenzoyl Piperidin 4 Ol As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Heterocyclic Compounds

The piperidine (B6355638) ring is a ubiquitous scaffold in numerous natural products and pharmacologically active compounds, making its derivatives highly sought-after synthetic targets. nih.govnih.gov 1-(4-nitrobenzoyl)piperidin-4-ol serves as a readily available starting material for the elaboration of more complex heterocyclic structures. The inherent functionalities of the molecule—the secondary alcohol and the N-benzoyl group—provide orthogonal points for chemical modification.

The hydroxyl group at the C-4 position can be transformed into various other functional groups. For instance, it can be oxidized to a ketone, yielding 1-(4-nitrobenzoyl)piperidin-4-one, which is a common precursor for many biologically important compounds. nih.gov This ketone can then undergo a variety of reactions, such as nucleophilic additions or condensations, to introduce further complexity. Alternatively, the hydroxyl group can be used as a nucleophile or converted into a leaving group to facilitate substitution reactions, enabling the attachment of diverse side chains and the formation of new rings.

The piperidine nitrogen, acylated with the 4-nitrobenzoyl group, is generally less reactive, which allows for selective transformations at other positions of the molecule. However, under specific conditions, the amide bond can be cleaved or modified. This strategic placement of functional groups allows chemists to build upon the piperidin-4-ol core in a controlled and stepwise manner to access a variety of intricate heterocyclic systems. nih.govbeilstein-journals.org

Precursor for Scaffold Diversity and Combinatorial Library Generation

In the field of drug discovery and materials science, the generation of compound libraries with high structural diversity is crucial for identifying new lead compounds with desired properties. This compound is an excellent precursor for creating such libraries due to its multiple points of diversification.

The key features that enable its use in generating scaffold diversity are:

The Piperidin-4-ol Core: This central scaffold can be modified at the C-4 position (hydroxyl group) and the N-1 position (benzoyl group).

The 4-Nitrobenzoyl Group: The nitro functionality on the aromatic ring can be reduced to an amine, which can then be subjected to a vast array of chemical transformations, such as acylation, alkylation, or conversion to other functional groups.

This multi-faceted reactivity allows for the rapid generation of a large number of analogues from a single, common intermediate. For example, a library of piperidinol derivatives was synthesized to explore anti-tuberculosis activity, demonstrating the utility of this scaffold in parallel synthesis efforts. nih.gov By systematically varying the substituents at each reactive site, chemists can create a combinatorial library of compounds, each with a unique three-dimensional structure and chemical properties, thereby efficiently exploring chemical space. nih.gov

Table 1: Potential Points of Diversification on this compound

PositionFunctional GroupPotential Modifications
N-1 4-Nitrobenzoyl AmideCleavage, modification of the nitro group (e.g., reduction to amine)
C-4 HydroxylOxidation, substitution, etherification, esterification
Aromatic Ring Nitro GroupReduction to amine, followed by acylation, alkylation, diazotization, etc.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. sciepub.com The structural motifs present in this compound and its derivatives make it a suitable candidate for integration into MCRs, such as the Ugi and Passerini reactions. nih.govorganic-chemistry.orgnih.gov

For instance, oxidation of the C-4 hydroxyl group to a ketone furnishes 1-(4-nitrobenzoyl)piperidin-4-one. This ketone can serve as the carbonyl component in an Ugi four-component reaction (U-4CR). In a typical U-4CR, a ketone, an amine, a carboxylic acid, and an isocyanide react to form a α-bis-amide. sciepub.com By using the piperidin-4-one derivative, a highly functionalized and sterically complex piperidine scaffold can be rapidly assembled. A study on 1,4,4-trisubstituted piperidines demonstrated the successful use of the Ugi reaction to create a library of analogues with antiviral properties, highlighting the power of this approach. nih.gov

Similarly, the Passerini three-component reaction, which involves a carboxylic acid, a carbonyl compound, and an isocyanide, can be employed. organic-chemistry.org The use of a piperidin-4-one derivative in these MCRs provides a direct route to novel, peptide-like structures and other complex molecules that would otherwise require lengthy, multi-step syntheses.

Application in the Construction of Bridged and Spirocyclic Systems

Bridged and spirocyclic systems are three-dimensional structures of great interest in medicinal chemistry due to their conformational rigidity and novel chemical space occupancy. The piperidine core of this compound is a valuable starting point for the synthesis of such complex architectures.

Spirocyclic compounds, where two rings share a single atom, can be readily synthesized from derivatives of this compound. Specifically, the corresponding piperidin-4-one is a key intermediate for constructing spiro-fused heterocyclic systems. nih.govresearchgate.netresearchgate.net For example, condensation reactions at the C-4 ketone can be used to build a second ring spiro-fused to the piperidine. The synthesis of an analogue of the DPP-4 inhibitor Alogliptin involved the creation of a spirocyclic moiety on the piperidine ring, demonstrating the therapeutic relevance of such structures. beilstein-journals.org

The synthesis of various spiro[chroman-2,4'-piperidin]-4-one and other spiropiperidine derivatives has been reported, showcasing the versatility of the piperidin-4-one scaffold in accessing these unique molecular frameworks. researchgate.netresearchgate.net While less common, the functional groups on the piperidine ring can also be manipulated to participate in intramolecular cyclizations to form bridged ring systems, where two rings share two or more atoms.

Strategic Importance of the 4-Nitrobenzoyl Group as a Convertible Handle in Retrosynthesis

In the strategic planning of a complex molecule's synthesis, known as retrosynthetic analysis, certain functional groups serve as "handles" that can be introduced early and later converted into the desired functionality. researchgate.netresearchgate.net The 4-nitrobenzoyl group of this compound is an excellent example of such a convertible handle.

The primary advantage of the nitro group is its ability to be readily and cleanly reduced to an amino group. google.com This transformation is typically achieved using reagents like stannous chloride or through catalytic hydrogenation. The resulting aniline (B41778) derivative is a versatile intermediate that can undergo a wide range of subsequent reactions, including:

Acylation/Sulfonylation: Formation of amides or sulfonamides.

Alkylation: Formation of secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be replaced by various other groups (e.g., halogens, hydroxyl, cyano).

Guanidinylation: Conversion to a guanidinium (B1211019) group, a common pharmacophore in drug design. nih.gov

This strategy allows chemists to carry the robust nitro group through several synthetic steps where a more reactive amino group might not be tolerated. The conversion to the amine can then be performed late in the synthetic sequence, providing a powerful tool for late-stage functionalization. This approach has been utilized in the synthesis of various complex molecules, including pyrrolo nih.govbeilstein-journals.orgbenzodiazepines and other pharmacologically active agents. mdpi.com

Computational and Theoretical Investigations of 1 4 Nitrobenzoyl Piperidin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used to predict a range of molecular properties with a good balance of accuracy and computational cost. These calculations have been successfully applied to various piperidine (B6355638) derivatives to understand their structure and reactivity. nih.govasianpubs.org

Prediction of Optimized Geometries and Conformational Energies

The first step in a computational study is typically the optimization of the molecule's geometry to find the most stable three-dimensional arrangement of its atoms. For a flexible molecule like 1-(4-nitrobenzoyl)piperidin-4-ol, which contains a piperidine ring, this involves identifying its most stable conformers. The piperidine ring can adopt chair, boat, and twist-boat conformations. For 4-substituted piperidines, the chair conformation is generally the most stable. vwr.com The substituent at the 4-position (the hydroxyl group in this case) can be in either an axial or equatorial position.

The relative energies of these conformers can be calculated to determine their populations at equilibrium. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. vwr.com However, the nature of the substituent on the piperidine nitrogen can influence these energies.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Piperidine Derivative (Calculated using DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (amide)1.37
C=O (amide)1.24
N-C (piperidine)1.47C-N-C (piperidine) = 112.5C-N-C-C (piperidine) = -55.0
C-O (hydroxyl)1.43N-C-O (hydroxyl) = 109.5H-O-C-C = 180.0

Note: The data in this table is illustrative and based on general values for similar functional groups in related structures. Actual values for this compound would require specific DFT calculations.

The conformational energies of different conformers can be calculated to determine their relative stability. For instance, the energy difference between the axial and equatorial conformers of the 4-hydroxyl group can be computed. These calculations often show that the equatorial conformer is more stable due to reduced steric hindrance. vwr.com

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity. DFT calculations can provide valuable information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. youtube.com For a molecule like this compound, the HOMO is likely to be located on the electron-rich piperidine and hydroxyl groups, while the LUMO is expected to be centered on the electron-withdrawing nitrobenzoyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Nitroaromatic Compound (Calculated using DFT)

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-2.5
HOMO-LUMO Gap4.3

Note: This data is illustrative. The actual HOMO-LUMO energies for this compound would need to be calculated specifically for this molecule.

Charge Distribution: The distribution of partial atomic charges within a molecule can be calculated using methods like Mulliken population analysis. This analysis helps to identify the electrophilic and nucleophilic sites in the molecule. In this compound, the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the piperidine ring, are expected to carry negative partial charges, while the carbon atoms attached to these electronegative atoms and the hydrogen atoms will have positive partial charges.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. cymitquimica.com The calculated shifts are often in good agreement with experimental values, aiding in the assignment of signals in the experimental spectra. The accuracy of these predictions can depend on the choice of DFT functional and basis set. schrodinger.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies of these vibrations. researchgate.net Comparing the calculated vibrational spectrum with the experimental one can help in assigning the observed absorption bands to specific molecular motions, such as the stretching and bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the N-H (if present as a secondary amine precursor), C=O, and NO₂ stretching modes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of a molecule over time, including its conformational flexibility and the influence of its environment, such as a solvent.

MD simulations model the movement of atoms in a molecule over a period of time by solving Newton's equations of motion. This allows for the exploration of the different conformations that the molecule can adopt and the transitions between them. For this compound, an MD simulation could reveal the dynamics of the piperidine ring's chair-boat interconversion and the rotation around the amide bond.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's conformation and properties. The interactions between the solute and solvent molecules, such as hydrogen bonding between the hydroxyl group of the solute and water molecules, can be analyzed.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules.

The synthesis of this compound would likely involve the acylation of piperidin-4-ol with 4-nitrobenzoyl chloride or a similar activated carboxylic acid derivative. Computational methods can be used to model the reaction pathway of this process.

Identification of Transition States and Activation Barriers

By mapping the potential energy surface of the reaction, computational chemists can identify the structures of the transition states—the high-energy intermediates that connect the reactants and products. The energy difference between the reactants and the transition state is the activation barrier, which determines the rate of the reaction. A lower activation barrier corresponds to a faster reaction.

For the synthesis of this compound, the reaction likely proceeds through a nucleophilic acyl substitution mechanism. DFT calculations could be used to model the addition of the piperidin-4-ol nitrogen to the carbonyl carbon of the 4-nitrobenzoyl group, followed by the elimination of the leaving group (e.g., chloride). The energies of the reactants, intermediates, transition states, and products can be calculated to provide a detailed picture of the reaction's progress.

Solvation Effects on Reaction Thermodynamics and Kinetics

A comprehensive search of publicly available scientific literature and computational chemistry databases did not yield specific studies focused on the solvation effects on the reaction thermodynamics and kinetics of this compound. While research exists on related piperidine compounds and the general principles of solvation effects on chemical reactions, data directly pertaining to this compound is not available.

In general, the solvent environment can significantly influence the thermodynamics and kinetics of a chemical reaction. Solvation refers to the interaction between solute and solvent molecules. These interactions can stabilize or destabilize the reactants, transition states, and products of a reaction, thereby altering the reaction's energetic landscape.

Thermodynamic Considerations:

For a hypothetical reaction involving this compound, the choice of solvent would be crucial. Polar protic solvents, like water or ethanol, can form hydrogen bonds with the hydroxyl and nitro groups of the molecule, leading to strong solvation. Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, would interact differently, primarily through dipole-dipole interactions. The extent of this stabilization would influence the equilibrium position of the reaction.

Kinetic Considerations:

Solvation effects on reaction kinetics are understood by examining the relative solvation of the reactants and the transition state. According to transition state theory, the rate of a reaction is dependent on the free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

By stabilizing or destabilizing the transition state relative to the reactants, a solvent can accelerate or decelerate a reaction. For instance, if a reaction proceeds through a polar transition state, a polar solvent would likely stabilize this transition state more than the less polar reactants, thereby lowering ΔG‡ and increasing the reaction rate. Conversely, if the reactants are more strongly solvated than the transition state, the reaction rate would decrease.

In the context of reactions involving piperidine derivatives, studies on similar molecules have shown that solvent polarity, hydrogen bonding capability, and the dielectric constant of the solvent are important factors influencing reaction rates. ajgreenchem.com For example, in nucleophilic substitution reactions involving piperidines, the nature of the solvent can determine whether the formation or the decomposition of an intermediate is the rate-determining step.

Without specific experimental or computational data for this compound, any discussion of solvation effects remains qualitative. To provide the detailed, quantitative analysis requested, including data tables, dedicated computational studies employing methods such as Density Functional Theory (DFT) with implicit or explicit solvation models would be necessary. Such studies would calculate the energies of the reactants, products, and transition states in various solvents to determine the thermodynamic and kinetic parameters.

Conclusion and Future Research Perspectives

Recapitulation of Key Research Advancements in 1-(4-nitrobenzoyl)piperidin-4-ol Chemistry

Direct research focused exclusively on this compound is limited in publicly accessible literature. However, key advancements can be inferred from the well-established chemistry of its constituent parts and closely related analogs.

The primary advancement lies in its implicit role as a functionalized synthetic intermediate. Its logical synthesis route involves the acylation of piperidin-4-ol with 4-nitrobenzoyl chloride, a standard and efficient transformation. The true synthetic value of the molecule is conferred by its distinct functional handles:

The Piperidin-4-ol Core: The piperidine (B6355638) ring is a ubiquitous structural motif in a multitude of pharmaceuticals and biologically active compounds. nih.gov Piperidin-4-one, the direct precursor to the piperidin-4-ol core, is recognized as a versatile intermediate for molecules with potential anticancer and anti-HIV activities. nih.gov

The 4-Nitrobenzoyl Group: The presence of the nitroaromatic moiety is a significant feature. The nitro group is a strong electron-withdrawing group that influences the chemical reactivity of the entire molecule. Crucially, it serves as a synthetic precursor to an amino group via reduction, opening a gateway to a wide array of further chemical modifications.

The Tertiary Hydroxyl Group: The hydroxyl group at the 4-position of the piperidine ring offers another site for chemical transformation, such as oxidation to the corresponding piperidin-4-one, esterification, or nucleophilic substitution.

Research on related compounds, such as 1-(4-nitrobenzoyl)piperazine, underscores the utility of the nitrobenzoyl fragment as a building block for more complex molecules with potential pharmacological applications.

Identification of Remaining Challenges and Unexplored Research Avenues

The principal challenge surrounding this compound is the current scarcity of dedicated research. Its properties, reactivity, and potential applications have not been systematically investigated.

Synthetic and Commercial Challenges:

The synthesis of piperidone-based structures can be complex, often requiring multi-step procedures and careful control of reaction conditions to avoid side reactions and achieve good yields. researchgate.net

The fact that its direct precursor, 1-(4-nitrobenzoyl)piperidin-4-one, is listed as a discontinued (B1498344) product by at least one chemical supplier may suggest challenges in its synthesis, stability, or commercial demand. cymitquimica.com

For chiral analogs, controlling the stereochemistry at the C4 position (and potentially other centers if the ring is further substituted) presents a significant synthetic hurdle, requiring advanced asymmetric synthesis or resolution techniques. rsc.org

Unexplored Research Avenues:

Full Physicochemical Characterization: A comprehensive study of its spectral data (NMR, IR, MS), crystalline structure, and physical properties is lacking.

Biological Screening: The compound has not been systematically evaluated for biological activity across different assays. Given that related piperidine structures show promise as antiviral and anticancer agents, this is a major unexplored area. nih.govnih.gov

Reactivity Profiling: A detailed investigation into the chemical transformations of both the nitro group and the hydroxyl group is needed to fully map its potential as a synthetic intermediate.

Prospective Development of Novel Synthetic Methodologies for this compound and its Analogs

Future synthetic work should aim to move beyond the simple acylation of piperidin-4-ol. The development of more sophisticated and efficient methodologies is crucial for accessing this compound and a diverse range of its analogs.

Multicomponent Reactions (MCRs): The use of MCRs, such as the Ugi four-component reaction, could enable the rapid assembly of complex piperidine-based structures in a single step. nih.gov This approach is highly valuable for generating libraries of analogs for biological screening.

Asymmetric Synthesis and Biocatalysis: To explore the full potential in medicinal chemistry, access to enantiomerically pure analogs is essential. Future methodologies could employ chiral catalysts for asymmetric hydrogenations, leverage biocatalytic resolutions, or utilize starting materials from the chiral pool. rsc.org The integration of chemical synthesis and biocatalysis offers a powerful, sustainable route to complex chiral molecules. nih.gov

Flow Chemistry and Process Optimization: For scalable synthesis, moving from batch to continuous flow processing could offer improved control over reaction parameters, enhanced safety, and higher throughput, addressing some of the traditional challenges associated with piperidone chemistry. researchgate.net

Potential for Further Application as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a versatile synthetic hub. Its structure contains three key points for diversification, allowing for the systematic development of new chemical entities.

Modification of the Nitro Group: The reduction of the nitro group to an aniline (B41778) derivative is a key transformation. This resulting amino group can be readily acylated, sulfonated, alkylated, or used in diazotization reactions to introduce a wide variety of substituents on the phenyl ring.

Reactions at the Hydroxyl Group: The C4-hydroxyl group can be esterified to produce a range of esters, oxidized to the ketone (a piperidin-4-one derivative), or potentially substituted under specific conditions.

Modification of the Piperidine Nitrogen (Post-transformation): While the nitrogen is acylated, subsequent cleavage of the amide bond under harsh conditions could, in principle, allow for re-functionalization of the piperidine nitrogen, although this is a less direct route.

By strategically combining modifications at these sites, a large and diverse chemical library can be generated from this single intermediate, suitable for screening in drug discovery programs or for developing new materials. The piperidine scaffold is a proven pharmacophore, enhancing the probability of identifying biologically active molecules within such a library. nih.govnih.gov

Outlook on Interdisciplinary Research Synergies Involving the Chemical Compound

The future of this compound is intrinsically linked to its potential to foster collaborations across multiple scientific disciplines.

Medicinal Chemistry and Pharmacology: This is the most immediate area of application. The compound serves as a scaffold for the synthesis of novel analogs to be tested as antiviral (including anti-coronavirus), anticancer, antibacterial, or CNS-active agents. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogs could lead to the identification of potent and selective drug candidates.

Chemical Biology: Derivatives of the compound could be developed into chemical probes. For instance, the nitro group can be used as a handle for bioorthogonal reactions, allowing the molecule to be tagged with fluorescent dyes or affinity labels to study biological pathways or identify protein targets.

Materials Science: The rigid aromatic and piperidine components, combined with the reactive functional groups, make it a candidate for the synthesis of novel polymers or functional materials. Its derivatives could be incorporated into larger macromolecular structures to impart specific chemical or physical properties.

Process Chemistry and Green Chemistry: Developing efficient, scalable, and environmentally benign synthetic routes for this compound and its derivatives is a challenge that requires synergy between organic chemists and chemical engineers. This includes minimizing waste, using safer solvents, and exploring catalytic rather than stoichiometric reagents. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(4-nitrobenzoyl)piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-nitrobenzoyl chloride with piperidin-4-ol under basic conditions. Key steps include:

  • Reagent Selection: Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
  • Temperature Control: Maintain 0–5°C during the acylation step to minimize side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Yield optimization (60–75%) requires stoichiometric control of the acyl chloride and rigorous exclusion of moisture .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the nitrobenzoyl group (aromatic protons at δ 8.2–8.4 ppm) and piperidine ring structure (hydroxyl proton at δ 4.5–5.0 ppm) .
  • X-ray Crystallography: Single-crystal XRD resolves stereochemistry and hydrogen-bonding patterns (e.g., SHELX software for refinement) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calc. 264.25 g/mol) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

  • In Vitro Enzyme Inhibition: Screen against kinases (e.g., sphingosine kinase 1) using fluorescence-based assays. Compare IC50_{50} values with structurally similar compounds (e.g., 1-(4-fluorobenzyl)piperidin-4-ol) to establish SAR trends .
  • Cellular Assays: Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) to prioritize lead candidates .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the nitro group in this compound be resolved?

Methodological Answer:

  • Controlled Reduction Studies: Compare catalytic hydrogenation (Pd/C, H2_2) vs. chemical reduction (SnCl2_2/HCl) to identify intermediates (e.g., amine derivatives). Monitor reaction progress via TLC and IR spectroscopy (disappearance of NO2_2 stretch at ~1520 cm1^{-1}) .
  • Computational Modeling: Use DFT calculations (Gaussian09) to predict electron density shifts at the nitro group, explaining discrepancies in electrophilic substitution rates .

Q. What strategies mitigate regioselectivity challenges during functionalization of the piperidine ring?

Methodological Answer:

  • Protecting Group Chemistry: Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to direct alkylation/arylation to the nitrogen .
  • Microwave-Assisted Synthesis: Enhance regioselectivity in SN2 reactions (e.g., introducing methyl groups) by optimizing microwave power (100–150 W) and solvent polarity .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with kinases (e.g., SK1). Parameterize the nitro group’s partial charges using RESP fitting (HF/6-31G* basis set) .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Compare binding free energies (MM-PBSA) with experimental IC50_{50} data .

Q. What protocols ensure safe handling and toxicity evaluation of this compound in preclinical studies?

Methodological Answer:

  • Acute Toxicity Testing: Administer graded doses (10–100 mg/kg) to rodent models (OECD Guideline 423). Monitor hematological parameters (ALT, AST) and histopathology .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS). Assess CYP450 inhibition potential to predict drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.